molecular formula C10H7FN2O B1394742 3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1214622-47-5

3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1394742
CAS No.: 1214622-47-5
M. Wt: 190.17 g/mol
InChI Key: WOGUYRVJKYRLIH-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7FN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyrazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and acetylenic ketones, leading to the formation of regioisomeric pyrazoles . These interactions are crucial as they can influence the compound’s reactivity and stability in biochemical environments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that the compound can induce changes in gene expression, leading to alterations in cellular metabolism and function . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound further elucidate its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, each with its own biochemical properties and effects . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is a key factor in its overall biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3-fluorobenzaldehyde with pyrazole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3-fluoro-2-(1H-pyrazol-1-yl)benzoic acid, while reduction would yield 3-fluoro-2-(1H-pyrazol-1-yl)benzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
  • 3-Fluoro-2-(1H-pyrazol-1-yl)benzyl alcohol
  • 2-Fluoro-3-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness

3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyrazole ring on the benzaldehyde structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-fluoro-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUYRVJKYRLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277262
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214622-47-5
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214622-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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